molecular formula C11H14N2O B3200564 1-(6-Aminoindolin-1-yl)propan-1-one CAS No. 1018286-45-7

1-(6-Aminoindolin-1-yl)propan-1-one

Cat. No.: B3200564
CAS No.: 1018286-45-7
M. Wt: 190.24 g/mol
InChI Key: SGAIHXQUGMRBEB-UHFFFAOYSA-N
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Description

1-(6-Aminoindolin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound is characterized by the presence of an indoline ring substituted with an amino group at the 6-position and a propanone group at the 1-position

Preparation Methods

The synthesis of 1-(6-Aminoindolin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol . This method typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The amino group can be introduced through subsequent reactions, such as nucleophilic substitution or reduction of a nitro group.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-(6-Aminoindolin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Halogenated reagents and alkylating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Aminoindolin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminoindolin-1-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The amino group and the indole ring play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

1-(6-Aminoindolin-1-yl)propan-1-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-11(14)13-6-5-8-3-4-9(12)7-10(8)13/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAIHXQUGMRBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018286-45-7
Record name 1-(6-aminoindolin-1-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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